2-氨基-5-羟基苯甲酸

描述

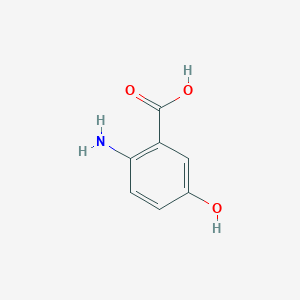

2-Amino-5-hydroxybenzoic acid is a compound that can be considered a derivative of benzoic acid where an amino group and a hydroxy group are substituted onto the benzene ring. Although the provided papers do not directly discuss 2-amino-5-hydroxybenzoic acid, they do provide insights into the chemistry of related aminobenzoic acid derivatives, which can be useful in understanding the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of aminobenzoic acid derivatives is a topic of interest in the field of organic chemistry. For instance, 2-aminobenzoic acid reacts with α,β-acetylenic γ-hydroxy nitriles to yield a new class of unnatural amino acids in a zwitterionic form . This reaction showcases the reactivity of the amino group in the presence of other functional groups and could potentially be applied to the synthesis of 2-amino-5-hydroxybenzoic acid derivatives.

Molecular Structure Analysis

The molecular structure of aminobenzoic acid derivatives is characterized by the presence of an amino group attached to the benzene ring, which can significantly influence the electronic properties of the molecule. The presence of additional substituents, such as hydroxy groups, would further affect the molecule's reactivity and interaction with other chemical species.

Chemical Reactions Analysis

Aminobenzoic acids are known to undergo various chemical reactions, including esterification and acetylene hydration, as seen in the transformation of 4-aminobenzoic acid into different esters . The presence of a hydroxy group in 2-amino-5-hydroxybenzoic acid would likely introduce additional reaction pathways, such as potential for intramolecular hydrogen bonding, which could influence the stability and reactivity of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of aminobenzoic acid derivatives are influenced by the nature and position of substituents on the benzene ring. For example, the introduction of an ethylsulfonyl group and a methoxy group in the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid alters the compound's solubility and reactivity . Similarly, the hydroxy group in 2-amino-5-hydroxybenzoic acid would be expected to impact its solubility, acidity, and potential for forming intermolecular hydrogen bonds.

科学研究应用

1. 小儿微小结肠炎治疗

2-氨基-5-羟基苯甲酸,也称为5-氨基-2-羟基苯甲酸(5-ASA),被评估其在治疗小儿微小结肠炎中的有效性。然而,在治疗过程中未观察到显著改善,与其他治疗方法如鲍拉地酵母和镁有所不同,后者在临床、内镜和组织病理条件上显示出显著改善 (Józefczuk & Woźniewicz, 2011)。

2. 波德氏菌属代谢途径研究

2-氨基-5-羟基苯甲酸相关的2-氨基-5-羟基苯甲酸被鉴定为波德氏菌属10d菌株中4-氨基-3-羟基苯甲酸代谢途径中的不稳定中间体。该研究揭示了负责去氨基化这种不稳定中间体的酶,这对于理解微生物体内代谢途径至关重要 (Orii et al., 2004)。

3. 放线菌中的AHBA合成酶基因

对3-氨基-5-羟基苯甲酸(AHBA)合成酶的研究,这是AHBA合成的关键,导致在放线菌中鉴定了ansamycins和AHBA相关抗生素生产者。该研究探讨了通过靶向AHBA合成酶基因筛选产生抗生素的菌株的可能性 (Hui-tu et al., 2009)。

4. 大鼠Wistar的药代动力学

对5-[(4-羧基丁酰)氨基]-2-羟基苯甲酸,5-ASA的衍生物,在Wistar大鼠中的药代动力学研究显示其作为抗炎药物的潜力。这项研究提供了有关其吸收、分布和药代动力学特性的宝贵数据,有助于了解其治疗潜力 (Romero-Castro et al., 2016)。

5. 糖类分析

一项研究展示了2-氨基苯甲酸(2-AA)用于糖类分析。这种创新方法简化了糖类分析过程,在各种生物学和药理学研究领域至关重要 (Hronowski et al., 2020)。

6. 超氧化物清除研究

对5-氨基-2-羟基苯甲酸(美沙酮,5-ASA)在清除超氧自由基阳离子中的作用进行研究。这项研究揭示了5-ASA的抗炎作用,有助于理解其在治疗溃疡性结肠炎等疾病中的治疗机制的重要性 (Nakayama & Honda, 2021)。

作用机制

Target of Action

2-Amino-5-hydroxybenzoic acid, also known as 5-Hydroxyanthranilic acid, is a Bronsted acid . It is capable of donating a hydron to an acceptor . .

Mode of Action

As a Bronsted acid, it can donate a proton to a Bronsted base , which could potentially influence various biochemical reactions

Biochemical Pathways

It is known that the compound can be used in the synthesis of organic dyes and indicators .

Result of Action

It is known that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled .

Action Environment

It is recommended to avoid contact with strong oxidizing agents and strong acids to prevent dangerous reactions . The compound should be stored in a dry, cool, and well-ventilated place, away from sources of ignition and flammable materials .

安全和危害

生化分析

Biochemical Properties

2-Amino-5-hydroxybenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme anthranilate synthase, which catalyzes the conversion of chorismate to anthranilate, a precursor in the biosynthesis of tryptophan. The hydroxyl group of 2-Amino-5-hydroxybenzoic acid can form hydrogen bonds with active site residues of enzymes, influencing their activity and stability .

Cellular Effects

2-Amino-5-hydroxybenzoic acid affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of transcription factors, leading to changes in the expression of genes involved in metabolic pathways. Additionally, 2-Amino-5-hydroxybenzoic acid can affect the production of reactive oxygen species (ROS) and the antioxidant defense system of cells .

Molecular Mechanism

The molecular mechanism of action of 2-Amino-5-hydroxybenzoic acid involves its binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme structure, affecting their catalytic activity. Furthermore, 2-Amino-5-hydroxybenzoic acid can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-5-hydroxybenzoic acid can change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme conditions such as high temperature or exposure to light. Long-term studies have shown that 2-Amino-5-hydroxybenzoic acid can have sustained effects on cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of 2-Amino-5-hydroxybenzoic acid vary with different dosages in animal models. At low doses, it can have beneficial effects such as antioxidant activity and modulation of metabolic pathways. At high doses, it can exhibit toxic or adverse effects, including oxidative stress and damage to cellular components. Threshold effects have been observed, where the compound shows a dose-dependent response in terms of its biological activity .

Metabolic Pathways

2-Amino-5-hydroxybenzoic acid is involved in several metabolic pathways. It is a key intermediate in the biosynthesis of tryptophan, an essential amino acid. The compound interacts with enzymes such as anthranilate synthase and tryptophan synthase, which catalyze the conversion of chorismate to tryptophan. Additionally, 2-Amino-5-hydroxybenzoic acid can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in these pathways .

Transport and Distribution

Within cells and tissues, 2-Amino-5-hydroxybenzoic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound can also accumulate in specific cellular compartments, influencing its localization and activity. For example, it may be transported into mitochondria, where it can affect mitochondrial function and energy metabolism .

Subcellular Localization

The subcellular localization of 2-Amino-5-hydroxybenzoic acid is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it can be targeted to the cytoplasm or mitochondria, affecting various cellular processes .

属性

IUPAC Name |

2-amino-5-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,9H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYNQTSZBTIOFKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

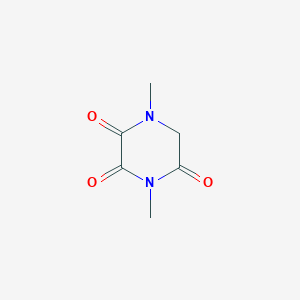

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70192587 | |

| Record name | Diabeton | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

394-31-0 | |

| Record name | 5-Hydroxyanthranilic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=394-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diabeton | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000394310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diabeton | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-5-HYDROXYBENZOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-HYDROXYANTHRANILIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UF9WW3I410 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 5-Hydroxyanthranilic acid?

A1: 5-Hydroxyanthranilic acid has a molecular formula of C7H7NO3 and a molecular weight of 153.14 g/mol.

Q2: What spectroscopic data is available for characterizing 5-Hydroxyanthranilic acid?

A2: Researchers commonly use techniques like NMR (1H NMR and 13C NMR) and Mass Spectrometry (MS) to characterize 5-Hydroxyanthranilic acid. These techniques provide information about the compound's structure, purity, and fragmentation patterns. [, , , ]

Q3: What is the stability of 5-Hydroxyanthranilic acid under various conditions?

A3: The stability of 5-Hydroxyanthranilic acid is influenced by factors like pH, temperature, and light exposure. It exhibits sensitivity to alkali and neutral conditions, especially at elevated temperatures. [, ]

Q4: How does the stability of 5-Hydroxyanthranilic acid impact its applications?

A4: The sensitivity of 5-Hydroxyanthranilic acid to certain conditions necessitates careful consideration during processing and storage. This is particularly relevant for its use in food products, where processing methods can influence its retention and biological activity. []

Q5: How does 5-Hydroxyanthranilic acid exert its biological effects?

A5: 5-Hydroxyanthranilic acid exhibits antioxidant and antigenotoxic properties. It acts as a scavenger of free radicals, protecting cells from oxidative damage. [, ]

Q6: What is the relationship between 5-Hydroxyanthranilic acid and tryptophan metabolism?

A6: 5-Hydroxyanthranilic acid is a key metabolite in the kynurenine pathway of tryptophan degradation. Dysregulation in this pathway, particularly involving 5-Hydroxyanthranilic acid, has been linked to conditions like cataract formation. [, , ]

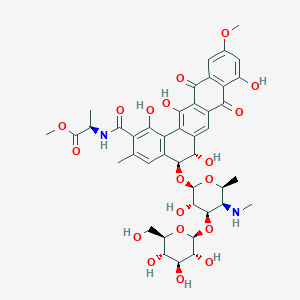

Q7: What are avenanthramides, and how are they related to 5-Hydroxyanthranilic acid?

A7: Avenanthramides are a group of phenolic alkaloids found exclusively in oats. They are formed by the condensation of 5-Hydroxyanthranilic acid with various hydroxycinnamic acids, such as p-coumaric, ferulic, and caffeic acid. [, , , ]

Q8: How do avenanthramides contribute to the health benefits of oats?

A8: Avenanthramides, derived from 5-Hydroxyanthranilic acid, contribute to the antioxidant, anti-inflammatory, and antiproliferative effects of oats, potentially offering protection against cardiovascular diseases and certain types of cancer. [, , , ]

Q9: Can 5-Hydroxyanthranilic acid itself be used as a dietary supplement?

A9: While 5-Hydroxyanthranilic acid is a precursor to beneficial compounds like avenanthramides, research primarily focuses on its presence in oats and its role in tryptophan metabolism. There's limited information regarding its direct use as a dietary supplement.

Q10: What is the role of 5-Hydroxyanthranilic acid in neurotoxicity?

A10: Research suggests that 5-Hydroxyanthranilic acid can induce oxidative stress and neuronal death, potentially through the activation of the p38 signaling pathway. [, ]

Q11: What analytical techniques are employed to quantify 5-Hydroxyanthranilic acid?

A11: High-performance liquid chromatography (HPLC) coupled with various detectors, such as electrochemical detection (ECD) or mass spectrometry (MS), is widely used for quantifying 5-Hydroxyanthranilic acid in biological samples and food products. [, , , , ]

Q12: How is the quality and consistency of 5-Hydroxyanthranilic acid ensured in research and applications?

A12: Analytical method validation plays a crucial role in ensuring the accuracy, precision, and specificity of 5-Hydroxyanthranilic acid measurements. Quality control procedures are essential during synthesis, extraction, and analysis to maintain consistency and reliability. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-[4-(4-Acetyloxyphenyl)-3,4-dihydroxyhexan-3-yl]phenyl] acetate](/img/structure/B142525.png)

![4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B142527.png)

![4-Hydroxybenzo[d]thiazole-2(3H)-thione](/img/structure/B142538.png)